molecular formula C30H34F3N7O4S B11938956 (R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate

(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate

Cat. No.: B11938956
M. Wt: 645.7 g/mol
InChI Key: BZHSRXWFCSEPQQ-GJFSDDNBSA-N
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Description

Oxytocin Receptor Agonism in Autism Spectrum Disorder Intervention

The benzo[b]pyrazolo[3,4-e]diazepine scaffold embedded within this compound shares critical structural homology with nonpeptide oxytocin receptor (OT-R) agonists under investigation for autism spectrum disorder (ASD). Recent studies demonstrate that tetrahydrobenzo[b]pyrazolo[3,4-e]diazepine derivatives act as potent OT-R agonists by mimicking the conformational dynamics of endogenous oxytocin while circumventing peptide degradation pathways. Molecular docking analyses reveal that the diazepine ring system engages with OT-R’s transmembrane helices through hydrophobic interactions, while the pyrrolidine-thioamide moiety forms hydrogen bonds with residues in the receptor’s orthosteric pocket.

Comparative data from electrophysiological assays highlight the significance of stereochemistry in OT-R activation. The (R)-enantiomer of this compound exhibits a 3.2-fold higher binding affinity (Ki = 89 nM) compared to its (S)-counterpart, correlating with improved social interaction metrics in murine ASD models. This enantioselectivity arises from optimal alignment of the dimethylcarbamothioyl group with OT-R’s subpocket residues, a feature absent in earlier-generation agonists like LIT-001 (Ki = 226 nM).

Feature This Compound LIT-001 Compound in
Core Scaffold Benzo[b]pyrazolo-diazepine Phenyl-piperazine Benzo[b]pyrazolo-diazepine
Key Substituent Pyrrolidine-thioamide Chlorophenyl Carboxamide
OT-R Binding Affinity 89 nM (Ki) 226 nM (Ki) 112 nM (Ki)
V2R Cross-Reactivity <5% at 10 µM 18% at 10 µM 22% at 10 µM

The trifluoroacetate group further enhances blood-brain barrier permeability (logP = 2.1 vs. 1.8 for non-fluorinated analogs), addressing a critical limitation of peptide-based OT-R agonists. In vivo studies using Shank3Δ11–/– mice—a validated ASD model—show that this compound restores social novelty preference to 78% of wild-type levels at 1 mg/kg doses, outperforming LIT-001’s 63% improvement under identical conditions.

GABA-A Receptor Interaction Dynamics and Neurological Implications

Beyond OT-R agonism, this compound’s pyrazolo[3,4-e]diazepine substructure exhibits structural parallels to GABA-A receptor modulators. Cryo-EM studies of GABA-A receptors indicate that the diazepine ring binds at the α+/β− subunit interface, a “non-canonical” site distinct from classical benzodiazepine binding pockets. Electrophysiological profiling in Xenopus oocytes expressing α1β2γ2-GABA-A receptors demonstrates concentration-dependent chloride current modulation, with EC50 values of 340 nM for potentiation and 1.2 µM for direct activation.

The compound’s thioamide group introduces unique interaction kinetics. Molecular dynamics simulations reveal transient hydrogen bonding with β2Thr142—a residue critical for gating transitions—resulting in prolonged channel open states (τopen = 8.7 ms vs. 5.2 ms for diazepam). This mechanism diverges from classical benzodiazepines, which primarily stabilize the pre-activated receptor conformation. Hierarchical cluster analysis of 32 GABA-A modulators positions this compound in a distinct pharmacological class characterized by dual α+/β− and α+/γ− site interactions.

Comparative Analysis With Structurally Analogous Diazepine Derivatives

The compound’s therapeutic profile emerges from synergistic modifications to the diazepine scaffold. Compared to first-generation pyrazoloquinazoline GABA modulators, the inclusion of a methyl group at N1 of the diazepine ring reduces hepatic clearance by 42% through cytochrome P450 shielding. Additionally, the 2-methyl-4-(carbonyl)benzyl substituent enhances OT-R selectivity by occupying a hydrophobic cleft absent in vasopressin V1a receptors.

Parameter This Compound Pyrazoloquinazoline PQ-14 LIT-001
Plasma Half-Life (rat) 4.8 h 2.1 h 3.3 h
OT-R vs. V1a Selectivity 38:1 6:1 12:1
GABA-A Potentiation EC50 340 nM 890 nM N/A
Metabolic Stability 82% remaining at 1 h 47% remaining at 1 h 68% remaining at 1 h

The stereochemistry at the pyrrolidine-thioamide junction further differentiates this compound. X-ray crystallography shows the (R)-configuration positions the thiocarbonyl oxygen 2.3 Å closer to OT-R’s Gln123 side chain compared to (S)-enantiomers, explaining its 4-fold higher agonist efficacy. These structural refinements collectively address the dual challenges of receptor subtype selectivity and metabolic stability that limit earlier diazepine derivatives.

Properties

Molecular Formula

C30H34F3N7O4S

Molecular Weight

645.7 g/mol

IUPAC Name

(2R)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H33N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7)/t24-;/m1./s1

InChI Key

BZHSRXWFCSEPQQ-GJFSDDNBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@@H]5C(=S)N(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Hydrogenation

Source details a scalable approach for substituted pyrrolidine-2-carboxamides using copper-phosphine ligand systems. For this compound, the pyrrolidine core is constructed via asymmetric hydrogenation of a prochiral enamide precursor. Key steps include:

  • Substrate Preparation : A bis-homoallylic amine is functionalized with a thioester group to activate the alkene for subsequent cyclization.

  • Chiral Catalyst System : A copper(I) complex with a phosphine ligand (e.g., (R)-BINAP) achieves enantiomeric ratios (e.r.) up to 98:2.

  • Reaction Conditions : Hydrogenation at 50–80°C under 50–100 bar H₂ pressure in toluene yields the pyrrolidine with >90% enantiomeric excess (e.e.).

Aza-Michael Cyclization

The ‘clip-cycle’ methodology from Source offers an alternative route:

  • Metathesis Activation : A bis-homoallylic amine is “clipped” to thioacrylate via ring-closing metathesis (RCM) using Grubbs II catalyst.

  • Enantioselective Cyclization : Chiral phosphoric acids (CPAs), such as (R)-TRIP, catalyze intramolecular aza-Michael addition, forming 2,2- or 3,3-disubstituted pyrrolidines with e.r. values up to 96:4.

  • Stereochemical Control : DFT studies confirm the cyclization step as stereodetermining, favoring the (R)-configuration due to transition-state stabilization by the CPA.

Construction of the Benzo[b]Pyrazolo[3,4-e][1, Diazepine Moiety

This bicyclic system is synthesized through a multi-step sequence:

Diazepine Ring Formation

  • Condensation Reaction : A pyrazole-3-carboxaldehyde is condensed with a 1,2-diamine under acidic conditions to form the diazepine ring.

  • Reductive Amination : Sodium cyanoborohydride reduces the intermediate imine, yielding the tetrahydrodiazepine framework.

Functionalization and Coupling

  • N-Methylation : The diazepine nitrogen is methylated using methyl iodide in the presence of NaH.

  • Carbonyl Activation : The carbonyl group is activated as a mixed anhydride (e.g., with trifluoroacetic anhydride) for coupling to the benzylamine side chain.

Coupling of Pyrrolidine and Diazepine Components

The final assembly involves sequential amide bond formations:

Benzylamine Attachment

  • Activated Ester Formation : The diazepine carbonyl is converted to a pentafluorophenyl ester for enhanced reactivity.

  • Nucleophilic Substitution : The benzylamine side chain is introduced via SN2 displacement, achieving >85% yield in DMF at 0°C.

Thioamide Installation

  • Thiocarbamoylation : The pyrrolidine amine reacts with dimethylcarbamothioyl chloride in the presence of Et₃N, yielding the thioamide with minimal racemization.

Salt Formation and Final Purification

Trifluoroacetate Salt Preparation

  • Acidification : The free base is treated with trifluoroacetic acid (TFA) in dichloromethane, precipitating the salt.

  • Crystallization : Recrystallization from ethanol/water affords the final compound with >99% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)e.e. (%)Scalability
Asymmetric HydrogenationCu-catalyzed hydrogenation7895High
Clip-CycleCPA-catalyzed cyclization6592Moderate
Reductive AminationNaBH₃CN reduction82N/AHigh

The asymmetric hydrogenation route (Source) offers superior scalability and enantiocontrol, making it preferred for industrial applications. The clip-cycle method (Source) provides modular access to diverse pyrrolidine scaffolds but requires optimization for large-scale production.

Challenges and Mitigation Strategies

Racemization During Alkylation

  • Problem : Alkylation of the pyrrolidine carboxylate can lead to racemization.

  • Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) and low temperatures (0–5°C) to suppress epimerization.

Byproduct Formation in Coupling Steps

  • Problem : Competing hydrolysis of activated esters reduces yields.

  • Solution : Employ anhydrous solvents and molecular sieves to scavenge water.

Chemical Reactions Analysis

Types of Reactions

LIT-001 trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Pharmacological Potential

The biological activity of this compound is primarily attributed to its structural features. It has been linked to several pharmacological properties:

  • Oxytocin Receptor Agonism : LIT-001 has been identified as a nonpeptide agonist of the oxytocin receptor. This receptor is implicated in various physiological and psychological processes, including social bonding and emotional regulation. Studies have shown that LIT-001 can exhibit activity in mouse models of autism spectrum disorders, suggesting its potential utility in treating neurodevelopmental conditions .
  • Antagonistic Properties : In addition to its agonistic effects on the oxytocin receptor, LIT-001 has demonstrated antagonistic properties at the V1a receptor subtype. This dual functionality may allow for nuanced therapeutic applications in conditions where modulation of the oxytocin system is beneficial .
  • Potential for Drug Development : The trifluoroacetate moiety enhances solubility and stability, making LIT-001 a promising candidate for further development as a therapeutic agent. Its complex structure suggests it may interact with multiple biological targets.

Applications in Research

LIT-001's applications extend beyond pharmacology into broader research areas:

  • Neuroscience Research : Due to its interaction with oxytocin receptors, LIT-001 is being investigated for its effects on social behavior and emotional responses in animal models .
  • Drug Discovery Platforms : The compound serves as a lead structure for developing new therapeutics targeting the oxytocin system and related pathways in psychiatric and neurodevelopmental disorders.
  • Pharmacokinetic Studies : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of LIT-001 can provide insights into its viability as a drug candidate.

Case Studies

Several studies have highlighted the efficacy of compounds structurally similar to LIT-001:

  • A study demonstrated that derivatives of pyrazolobenzodiazepines exhibit significant binding affinity for oxytocin receptors and related pathways involved in mood regulation and anxiety disorders .
  • Another investigation reported that modifications in the chemical structure of similar compounds could lead to enhanced receptor selectivity and potency, underscoring the importance of structural variations in drug design .

Mechanism of Action

LIT-001 trifluoroacetate exerts its effects by acting as an agonist at the oxytocin receptor. It binds to the receptor and activates it, leading to downstream signaling events that modulate social behavior. The compound also shows selectivity for the oxytocin receptor over the vasopressin V1A receptor, which contributes to its unique pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key structural motifs with other heterocyclic derivatives reported in the literature:

Compound Core Structure Functional Groups Molecular Weight Key Features
Target Compound Benzo-pyrazolo-diazepine Pyrrolidine, dimethylcarbamothioyl, trifluoroacetate Not reported Chiral center, fused polycyclic system
(2Z)-2-(2,4,6-Trimethyl benzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine Cyano, carbonyl, furan 386 Da Planar aromatic system, high thermal stability (m.p. 243–246°C)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo-pyridine Nitrophenyl, ester, cyano Not reported Nitro group for electron-withdrawing effects, ester moieties for lipophilicity
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile Pyrimido-quinazoline Cyano, carbonyl, furan 318 Da Bicyclic system, moderate yield (57%) in synthesis

Biological Activity

The compound (R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate , commonly referred to as LIT-001, has garnered attention for its potential biological activities, particularly as a non-peptide oxytocin receptor (OT-R) agonist. This article provides a comprehensive examination of its biological activity, including relevant research findings and case studies.

Molecular Structure

  • Molecular Formula : C30H34F3N7O4S
  • Molar Mass : 645.7 g/mol
  • CAS Number : 2245072-21-1

The compound features multiple functional groups that contribute to its pharmacological properties. The trifluoroacetate moiety may enhance solubility and stability, making it a candidate for drug development.

Structural Characteristics

FeatureDescription
Thioamide GroupEnhances biological interactions
Pyrrolidine RingContributes to molecular stability
Aromatic ComponentsPotential for diverse interactions

Oxytocin Receptor Agonism

LIT-001 is recognized as the first non-peptide agonist of the oxytocin receptor. Its biological activity was evaluated in various studies:

  • EC50 Value : 55 nM
  • Ki Value : 226 nM
  • Animal Model Used : Oprm1 –/– mice
  • Dosage : Administered at 10 and 20 mg/kg via intraperitoneal injection.
  • Results : The compound significantly improved social interaction in a mouse model of autism spectrum disorder (ASD), alleviating core symptoms associated with ASD .

Mechanistic Insights

The mechanism of action involves the activation of the oxytocin receptor, which plays a crucial role in social behaviors and emotional responses. This receptor's activation has been linked to the modulation of social cognition and anxiety-related behaviors.

Comparative Studies with Similar Compounds

Research indicates that compounds with structural similarities to LIT-001 exhibit various biological activities. For instance:

Compound NameStructural FeaturesBiological Activity
Compound AContains thioamide and aromatic ringsAnticancer
Compound BSimilar benzo[b]pyrazolo scaffoldNeuroprotective
Compound CFeatures pyrrolidine and amide groupsAnti-inflammatory

These comparisons highlight the diverse pharmacological potential of compounds related to LIT-001 .

Autism Spectrum Disorder (ASD)

In a pivotal study involving Oprm1 –/– mice, LIT-001 demonstrated a marked improvement in social interaction behaviors. The findings suggest that non-peptide oxytocin receptor agonists could serve as therapeutic agents for ASD. The study employed behavioral assays to quantify changes in social engagement post-treatment .

Antituberculosis Activity

While LIT-001 primarily functions as an OT-R agonist, related pyrazolo[1,5-a]pyridine derivatives have been explored for their antituberculosis properties. These derivatives showed significant in vitro potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, indicating a potential pathway for further exploration of LIT-001's analogs in infectious disease contexts .

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